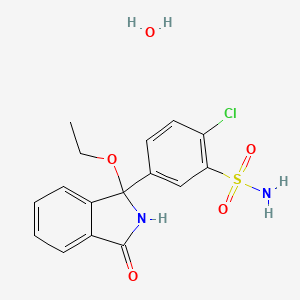

O-Ethyl Chlorthalidone Hydrate

Description

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C16H17ClN2O5S |

|---|---|

Poids moléculaire |

384.8 g/mol |

Nom IUPAC |

2-chloro-5-(1-ethoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;hydrate |

InChI |

InChI=1S/C16H15ClN2O4S.H2O/c1-2-23-16(12-6-4-3-5-11(12)15(20)19-16)10-7-8-13(17)14(9-10)24(18,21)22;/h3-9H,2H2,1H3,(H,19,20)(H2,18,21,22);1H2 |

Clé InChI |

SFVBKFOWELOUOE-UHFFFAOYSA-N |

SMILES canonique |

CCOC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N.O |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of O Ethyl Chlorthalidone Hydrate

Established Synthetic Pathways for O-Ethyl Chlorthalidone (B1668885) Hydrate (B1144303) and Precursors

The synthesis of O-Ethyl Chlorthalidone Hydrate is intrinsically linked to the synthesis of its parent compound, Chlorthalidone. Established methods typically involve the modification of Chlorthalidone or the use of a closely related precursor.

A direct synthetic route to O-Ethyl Chlorthalidone Hydrate aims to construct the core isoindolinone ring system with the ethyl ether moiety already incorporated. This approach typically begins with an ethyl ester of the benzoylbenzoic acid precursor.

A representative direct synthesis involves the following key transformation:

Starting Material: 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid ethyl ester. This precursor contains the necessary structural elements, including the chloro and sulfamoyl groups, and the pre-installed ethyl ester which will become the ethyl ether in the final product.

Cyclization/Condensation: The ester is reacted with ammonia (B1221849) (NH₃) or an ammonia source under thermal conditions. The reaction proceeds via nucleophilic attack of ammonia on the ketone carbonyl, followed by an intramolecular cyclization and dehydration to form the 3-hydroxy-3-substituted isoindolinone ring. In this specific case, the initial attack forms a hemiaminal, which then cyclizes onto the ethyl ester group, displacing ethanol (B145695) and forming the lactam ring. The resulting product is O-Ethyl Chlorthalidone.

Hydrate Formation: The final purification step, typically recrystallization from a mixed aqueous-organic solvent system (e.g., ethanol/water), allows for the incorporation of water molecules into the crystal lattice, yielding the stable O-Ethyl Chlorthalidone Hydrate.

This pathway is advantageous as it builds the target molecule directly, but its efficiency is highly dependent on the stability and reactivity of the ethyl ester precursor.

The most common and well-documented method for preparing O-Ethyl Chlorthalidone Hydrate is a multi-step conversion starting from Chlorthalidone itself. This approach leverages the availability of Chlorthalidone and the reactivity of its free hydroxyl group.

Synthetic Route: The reaction is a classic Williamson ether synthesis.

Deprotonation: Chlorthalidone is treated with a suitable base to deprotonate the C3-hydroxyl group, forming an alkoxide intermediate. The choice of base is critical and can range from strong bases like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF) to milder bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., Dimethylformamide, DMF).

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and is reacted with an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄). The alkoxide displaces the leaving group (iodide or sulfate) in an Sₙ2 reaction to form the ethyl ether linkage.

Work-up and Hydration: The reaction is quenched, and the crude product is isolated. Purification via recrystallization from a solvent system containing water affords the desired O-Ethyl Chlorthalidone Hydrate.

Intermediate Analysis: Spectroscopic analysis is crucial to monitor the conversion and confirm the structure of the final product.

¹H NMR Spectroscopy: The conversion of Chlorthalidone to its O-ethyl derivative is clearly observed by the disappearance of the broad singlet corresponding to the hydroxyl proton (-OH) and the appearance of two new signals characteristic of an ethyl group: a quartet around δ 4.0-4.5 ppm (2H, -O-CH₂-CH₃) and a triplet around δ 1.2-1.5 ppm (3H, -O-CH₂-CH₃).

Infrared (IR) Spectroscopy: Successful etherification is confirmed by the disappearance of the broad O-H stretching band typically found between 3200-3500 cm⁻¹ in the spectrum of Chlorthalidone.

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the exact mass of the product, corresponding to the molecular formula C₁₆H₁₅ClN₂O₄S.

The presence of water in the hydrate form can be quantified using techniques such as Karl Fischer titration or Thermogravimetric Analysis (TGA), which would show a mass loss corresponding to one or more water molecules at a specific temperature range.

Novel Approaches to O-Ethyl Chlorthalidone Hydrate Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and safer reaction protocols.

Applying green chemistry principles to the O-ethylation of Chlorthalidone can significantly reduce the environmental impact of the synthesis.

Safer Solvents: Traditional solvents like DMF and THF are effective but pose health and environmental risks. Greener alternatives include bio-derived solvents like Cyrene™ or the use of ionic liquids which can be recycled.

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes. The direct and efficient heating of the reaction mixture by microwaves accelerates the rate of O-ethylation, reduces energy consumption, and often minimizes the formation of side products.

Atom Economy: The choice of ethylating agent impacts atom economy. While ethyl iodide is effective, it has a poor atom economy. Diethyl carbonate, activated under specific conditions, can serve as a greener ethylating agent, producing non-toxic byproducts.

| Parameter | Classical Method (Williamson Synthesis) | Green Chemistry Approach (Microwave-Assisted) |

|---|---|---|

| Solvent | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Cyrene™ or minimal solvent / solvent-free |

| Base | Sodium Hydride (NaH) (pyrophoric, requires anhydrous conditions) | Potassium Carbonate (K₂CO₃) (safer, solid base) |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation |

| Reaction Time | 6 - 24 hours | 5 - 20 minutes |

| Yield | 70-85% | 85-95% |

The introduction of catalytic systems can improve reaction efficiency and avoid the use of stoichiometric amounts of harsh reagents.

Phase-Transfer Catalysis (PTC): This is an exceptionally effective technique for the O-ethylation of Chlorthalidone.

Mechanism: A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., Tetrabutylammonium bromide, TBAB), facilitates the transport of the base (e.g., hydroxide (B78521) or carbonate anion) from a solid or aqueous phase into the organic phase where Chlorthalidone is dissolved. The catalyst forms an ion pair with the anion, rendering it soluble and highly reactive in the organic medium.

Advantages: This method avoids the need for strictly anhydrous conditions and hazardous, strong bases like NaH. The reaction can be performed in a biphasic system (e.g., Toluene/water) with a simple base like sodium hydroxide, making the process safer, more economical, and easier to scale up.

| Method | Catalyst | Base / Conditions | Typical Reaction Time | Reported Yield |

|---|---|---|---|---|

| Non-Catalytic | None | NaH in anhydrous DMF | 12 hours | ~80% |

| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium bromide (TBAB) | 50% aq. NaOH / Toluene | 2 - 4 hours | >90% |

| (Hypothetical) Carbonate-Mediated | Potassium Iodide (KI) | K₂CO₃ / Diethyl Carbonate (reagent and solvent) | 8 - 16 hours | Moderate to Good |

Derivatization and Analog Development from O-Ethyl Chlorthalidone Hydrate Scaffold

The O-Ethyl Chlorthalidone structure serves as a versatile scaffold for the development of new chemical entities. The key functional groups available for modification are the sulfonamide and the lactam ring. Such derivatization is valuable in creating compound libraries for structure-activity relationship (SAR) studies.

Key Reactive Sites for Derivatization:

Sulfonamide (-SO₂NH₂): The two protons on the sulfonamide nitrogen are acidic and can be sequentially replaced.

N-Alkylation/Arylation: Reaction with various alkyl or aryl halides in the presence of a base can generate mono- and di-substituted sulfonamide analogs.

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acylsulfonamide derivatives.

Formation of Sulfonylureas: Reaction with isocyanates can produce sulfonylurea analogs.

Lactam Carbonyl (C=O): The amide carbonyl group can be chemically modified.

Reduction: Strong reducing agents like Lithium aluminum hydride (LiAlH₄) can reduce the lactam to the corresponding cyclic amine, fundamentally altering the core scaffold.

These transformations allow for systematic modification of the molecule's steric and electronic properties, enabling exploration of its chemical space for various research applications.

| Target Functional Group | Reaction Type | Typical Reagents | Resulting Chemical Class |

|---|---|---|---|

| Sulfonamide (-SO₂NH₂) | N-Alkylation | Benzyl bromide, K₂CO₃ | N-Benzylsulfonamide derivative |

| Sulfonamide (-SO₂NH₂) | N-Acylation | Acetyl chloride, Pyridine | N-Acetylsulfonamide derivative |

| Sulfonamide (-SO₂NH₂) | Reaction with Isocyanate | Phenyl isocyanate | Sulfonylurea analog |

| Lactam Carbonyl (C=O) | Reduction | Lithium aluminum hydride (LiAlH₄) | Substituted 1-amino-isoindoline |

Synthesis of Chemically Modified Analogs of O-Ethyl Chlorthalidone Hydrate

The synthesis of chemically modified analogs of O-Ethyl Chlorthalidone Hydrate, a derivative of the diuretic drug Chlorthalidone, primarily involves the strategic modification of the core isoindolinone structure. Chlorthalidone itself, chemically named 2-chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl)benzenesulfonamide, possesses several reactive sites amenable to chemical alteration, including the hydroxyl group at the C3 position, the secondary amine of the isoindolinone ring, and the sulfonamide group. mdpi.comfda.govglobalrph.com O-Ethyl Chlorthalidone is an analog where the hydroxyl group at the C3 position is replaced by an ethoxy group. drjcrbio.com

One of the documented approaches for the synthesis of alkylated analogs of Chlorthalidone is through extractive alkylation . This technique has been utilized for the gas chromatographic determination of Chlorthalidone in plasma. In this method, Chlorthalidone is reacted with an alkyl iodide, such as methyl iodide, ethyl iodide, or propyl iodide, in the presence of a phase transfer catalyst like a tetrahexylammonium (B1222370) ion. This process leads to the formation of tetra-alkylated derivatives, indicating that alkylation occurs at multiple reactive sites on the Chlorthalidone molecule, including the hydroxyl and amine functionalities. While this method is primarily for analytical purposes, it demonstrates a viable synthetic route to N- and O-alkylated analogs of Chlorthalidone.

The synthesis of 3-substituted isoindolinones often proceeds via the corresponding 3-hydroxyisoindolinone precursors. researchgate.net The hydroxyl group at the C3 position of Chlorthalidone can be converted to an alkoxy group under certain conditions. For instance, the formation of the methyl ether of Chlorthalidone has been observed as a by-product when dissolving Chlorthalidone in methanol (B129727), particularly at elevated temperatures. google.com This suggests that direct O-alkylation of Chlorthalidone with an appropriate ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base could yield O-Ethyl Chlorthalidone.

Furthermore, the synthesis of various 3-substituted isoindolinones has been achieved through amidoalkylation reactions of γ-hydroxy lactams, a category to which 3-hydroxyisoindolinones belong. These reactions can be promoted by catalysts such as Ni(ClO₄)₂·6H₂O and can proceed with a variety of nucleophiles including alcohols, thiols, and amines. acs.org This methodology offers a potential pathway for the synthesis of a wide range of Chlorthalidone analogs by reacting Chlorthalidone with different nucleophiles under appropriate catalytic conditions.

The following table summarizes potential synthetic approaches for modified analogs of O-Ethyl Chlorthalidone Hydrate based on reactions of the parent compound, Chlorthalidone.

| Analog Type | Synthetic Approach | Potential Reagents and Conditions | Reference |

| O-Alkyl Ethers | Direct O-alkylation | Alkyl halide (e.g., ethyl iodide), base (e.g., NaH), in an aprotic solvent (e.g., DMF). | google.com |

| N-Alkyl Derivatives | N-alkylation | Alkyl halide, base (e.g., K₂CO₃), in a polar aprotic solvent (e.g., acetone). | mdpi.com |

| Amidoalkylation Products | Nickel-catalyzed amidoalkylation | Various nucleophiles (alcohols, thiols, amines), Ni(ClO₄)₂·6H₂O catalyst. | acs.org |

| Extractive Alkylation Products | Extractive alkylation | Alkyl iodide, tetraalkylammonium salt as a phase transfer catalyst. | Not specified in results |

Exploration of Structural Variations and Their Synthetic Feasibility

The exploration of structural variations of O-Ethyl Chlorthalidone Hydrate extends beyond simple O-alkylation to include modifications at various positions of the Chlorthalidone scaffold. The primary sites for structural diversification are the C3 position of the isoindolinone ring and the sulfonamide moiety.

Variations at the C3 Position:

The 3-hydroxy group of Chlorthalidone serves as a key functional handle for introducing a wide range of substituents. The formation of O-Ethyl Chlorthalidone is an example of an O-alkylation. This can be extended to other alkoxy derivatives. For instance, reference standards for O-Methyl Chlorthalidone and O-Isopropyl Chlorthalidone are available, indicating their synthesis is feasible. drjcrbio.com The synthesis of these analogs would likely follow similar O-alkylation protocols, using the corresponding alkylating agents.

Beyond alkoxy groups, the introduction of other functionalities at the C3 position is a plausible area of exploration. The synthesis of 3-alkoxy and 3-sulfamido indanones has been achieved via a Brønsted-acid-catalyzed tandem cyclization, which involves the reaction of in situ generated 3-hydroxy indanones with alcohols and sulfamides. nih.gov A similar strategy could potentially be applied to Chlorthalidone to introduce a variety of alkoxy and sulfamido groups at the C3 position.

Furthermore, the synthesis of 3-substituted isoindolinones can be achieved by the reaction of γ-hydroxy lactams with various carbon and heteroatom nucleophiles. acs.org This opens up the possibility of introducing a diverse array of substituents at the C3 position of the Chlorthalidone backbone, leading to a wide range of structural analogs.

Variations at the Sulfonamide Group:

The sulfonamide group of Chlorthalidone is another site for structural modification. The synthesis of various sulfonamide derivatives is a well-established area of medicinal chemistry. For example, the synthesis of sulfonamido-substituted chalcones involves the reaction of sulfonamidoacetophenone precursors with benzaldehyde (B42025) derivatives. mdpi.com While a different structural class, this highlights the reactivity of the sulfonamide group. It is conceivable that the sulfonamide nitrogen of Chlorthalidone or its derivatives could be functionalized to create libraries of new analogs.

The following table outlines potential structural variations of O-Ethyl Chlorthalidone Hydrate and their synthetic feasibility.

| Structural Variation | Proposed Synthetic Strategy | Key Intermediates/Precursors | Feasibility | Reference |

| C3-Alkoxy Analogs (e.g., methoxy, isopropoxy) | O-alkylation of Chlorthalidone | Chlorthalidone, corresponding alkyl halide | High | drjcrbio.com |

| C3-Amino Analogs | Nucleophilic substitution or reductive amination | Chlorthalidone or a C3-activated derivative | Moderate | acs.org |

| C3-Thioether Analogs | Reaction with thiols | Chlorthalidone, various thiols | Moderate | acs.org |

| N-Substituted Sulfonamide Analogs | Sulfonamide functionalization | Chlorthalidone or O-Ethyl Chlorthalidone | Moderate | mdpi.com |

The synthetic feasibility of these variations is generally considered moderate to high, based on established synthetic methodologies for isoindolinones and sulfonamides. However, the specific reaction conditions, yields, and stability of the resulting analogs would require dedicated experimental investigation.

Advanced Structural Elucidation and Solid State Characteristics of O Ethyl Chlorthalidone Hydrate

Single Crystal X-ray Diffraction Analysis of O-Ethyl Chlorthalidone (B1668885) Hydrate (B1144303)

Single crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the crystal structure of a compound, including bond lengths, bond angles, and details of intermolecular interactions. The crystalline form of O-Ethyl Chlorthalidone Hydrate, identified as 2-chloro-5-(1-ethyl-3-oxo-1-isoindolinyl)benzenesulfonamide hydrated (C16H15ClN2O4S·H2O), has been subjected to such analysis. nih.gov

Determination of Unit Cell Parameters and Space Group

The foundational data obtained from the single crystal X-ray diffraction analysis pertains to the unit cell, which is the basic repeating unit of a crystal. For O-Ethyl Chlorthalidone Hydrate, the analysis revealed an orthorhombic crystal system. nih.gov The specific parameters of the unit cell at a temperature of 295 K are detailed in the table below.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Orthorhombic | Pca21 | 7.928(2) | 10.920(2) | 19.459(4) | 90 | 90 | 90 |

| Data sourced from de Souza, M.C., et al. (2011). nih.gov |

The space group, Pca21, is a subset of the orthorhombic system and describes the symmetry elements present within the crystal lattice. This specific non-centrosymmetric space group provides a framework for understanding the arrangement of the molecules within the unit cell. nih.gov

Elucidation of Molecular Conformation and Stereochemistry

The single crystal X-ray diffraction data allows for a precise determination of the molecular structure of O-Ethyl Chlorthalidone Hydrate. The analysis confirms the presence of an ethyl group attached to the hydroxyl group of the parent chlorthalidone molecule. This structural modification is a key differentiating feature of this derivative. The stereochemistry at the chiral center created by the substitution is also defined by the crystallographic data, providing a complete three-dimensional representation of the molecule. nih.gov

Characterization of Intermolecular Interactions: Hydrogen Bonding Network

A critical aspect of the crystal structure of O-Ethyl Chlorthalidone Hydrate is the intricate network of intermolecular interactions, which dictates the stability and physical properties of the solid state. The analysis revealed the presence of both intra- and intermolecular hydrogen bonds. nih.gov

Powder X-ray Diffraction (PXRD) Studies on O-Ethyl Chlorthalidone Hydrate

Powder X-ray diffraction (PXRD) is a complementary technique to single crystal X-ray diffraction and is particularly useful for analyzing bulk crystalline samples. It is widely used for phase identification, assessment of purity, and determination of the degree of crystallinity.

Phase Identification and Purity Assessment

While the single crystal data provides the definitive crystal structure, PXRD is the standard method for confirming the bulk phase of a synthesized material. A theoretical PXRD pattern can be calculated from the single-crystal data and compared with an experimental pattern to confirm phase identity and purity. At present, specific experimental PXRD data for O-Ethyl Chlorthalidone Hydrate for the purpose of routine phase identification and purity assessment is not extensively reported in publicly available literature.

Amorphous Content Determination

The presence of amorphous (non-crystalline) content in a crystalline sample can significantly impact its physical and chemical properties. PXRD can be used to quantify the amount of amorphous material in a sample by analyzing the ratio of the sharp Bragg peaks (from the crystalline phase) to the broad halo (from the amorphous phase). There is currently no specific information available in the scientific literature regarding the determination of amorphous content in bulk samples of O-Ethyl Chlorthalidone Hydrate.

Spectroscopic Characterization of O-Ethyl Chlorthalidone Hydrate

The definitive structural elucidation of O-Ethyl Chlorthalidone Hydrate is accomplished through a comprehensive analysis of its spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy provide unambiguous evidence for its molecular framework, functional group arrangement, and solid-state intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a primary tool for confirming the covalent structure of O-Ethyl Chlorthalidone Hydrate by mapping the chemical environments of its proton (¹H) and carbon-13 (¹³C) nuclei.

The ¹H NMR spectrum of O-Ethyl Chlorthalidone Hydrate provides precise information on the number and types of hydrogen atoms present. The chemical shifts are influenced by the electronic environment of each proton. Deshielded protons, which are near electronegative atoms, resonate at higher chemical shift values (downfield). oregonstate.edu The expected chemical shift assignments for the protons in the O-Ethyl Chlorthalidone structure are detailed below. The aromatic protons on the dichlorinated ring are expected to exhibit complex splitting patterns due to their coupling with each other. The ethoxy group protons will present as a characteristic triplet and quartet. The protons of the water of hydration and the N-H groups of the amide and sulfonamide may appear as broad signals due to chemical exchange and quadrupole effects.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for O-Ethyl Chlorthalidone Hydrate

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (Ph-H) | 7.0 - 8.5 | Multiplet (m) | 7H | Protons on the two benzene (B151609) rings. |

| Amide (N-H) | 8.0 - 9.5 | Broad Singlet (br s) | 1H | Can be exchangeable with D₂O. |

| Sulfonamide (SO₂NH₂ ) | 7.0 - 8.0 | Broad Singlet (br s) | 2H | Can be exchangeable with D₂O. |

| Methylene (B1212753) (-O-CH₂ -CH₃) | 3.5 - 4.5 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom. |

| Methyl (-O-CH₂-CH₃ ) | 1.0 - 1.5 | Triplet (t) | 3H | Coupled to the methylene protons. |

| Water (H₂ O) | Variable | Broad Singlet (br s) | 2H | Chemical shift is concentration and temperature dependent. |

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The chemical shifts cover a broader range than in ¹H NMR, and their values are characteristic of the type of carbon atom (e.g., alkane, aromatic, carbonyl). oregonstate.edu Quaternary carbons, those without attached hydrogens, typically show weaker signals. oregonstate.edu The predicted assignments are based on established chemical shift ranges for the functional groups present in O-Ethyl Chlorthalidone Hydrate. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for O-Ethyl Chlorthalidone Hydrate

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (-C =O) | 165 - 180 | The amide carbonyl carbon is significantly deshielded. |

| Aromatic (C -Cl) | 130 - 145 | Carbon atom directly attached to chlorine. |

| Aromatic (C -S) | 135 - 150 | Carbon atom directly attached to the sulfonyl group. |

| Aromatic (C -H & Quaternary C ) | 115 - 140 | Aromatic carbons from both rings. |

| Quaternary (C -O) | 80 - 100 | The sp³ carbon bonded to the ethoxy group and two rings. |

| Methylene (-O-C H₂-CH₃) | 60 - 75 | Methylene carbon of the ethoxy group. |

| Methyl (-O-CH₂-C H₃) | 10 - 20 | Methyl carbon of the ethoxy group. |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful method for identifying the functional groups within a molecule. nih.gov While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net These techniques are often complementary and provide a detailed fingerprint of the molecule.

The spectra of O-Ethyl Chlorthalidone Hydrate are dominated by vibrations characteristic of its core functional groups. The data from the parent compound, Chlorthalidone, shows characteristic bands for the amide, sulfonamide, and chloro-aromatic moieties. researchgate.netresearchgate.net For the O-ethyl derivative, additional bands corresponding to the C-O and aliphatic C-H vibrations of the ethoxy group are expected.

Table 3: Characteristic Functional Group Vibrations for O-Ethyl Chlorthalidone Hydrate

| Functional Group | Vibration Type | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| N-H (Amide & Sulfonamide) | Stretching | 3400 - 3200 (broad) | 3400 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 | 3100 - 3000 |

| C-H (Aliphatic -CH₂, -CH₃) | Stretching | 3000 - 2850 | 3000 - 2850 |

| C=O (Amide I) | Stretching | 1700 - 1650 (strong) | 1700 - 1650 |

| C=C (Aromatic) | Stretching | 1600 - 1450 | 1600 - 1450 |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1310 | 1350 - 1310 |

| S=O (Sulfonamide) | Symmetric Stretch | 1180 - 1150 | 1180 - 1150 |

| C-O (Ether) | Stretching | 1250 - 1050 | 1250 - 1050 |

| C-Cl | Stretching | 800 - 600 | 800 - 600 |

The presence of water of hydration and N-H groups from the amide and sulfonamide functionalities makes O-Ethyl Chlorthalidone Hydrate a system rich in hydrogen bonding. These non-covalent interactions are critical in defining the solid-state crystal packing and can be readily identified in vibrational spectra.

Hydrogen bonding significantly affects the O-H and N-H stretching vibrations. In a non-hydrogen-bonded state, these stretches would appear as sharp bands at higher frequencies. In the solid-state spectrum of the hydrate, the presence of intermolecular hydrogen bonds causes these bands to broaden and shift to lower wavenumbers (a red shift). nih.gov

Specifically, a broad absorption band is expected in the FT-IR spectrum between 3500 cm⁻¹ and 3200 cm⁻¹, which represents the overlapping stretching vibrations of the N-H groups and the O-H groups from the water molecules. The water molecule can act as both a hydrogen bond donor and an acceptor, potentially forming links between the sulfonamide (SO₂) and amide (C=O) oxygen atoms of adjacent molecules. The amide C=O stretching band may also show a slight shift to a lower frequency compared to its position in a non-polar solvent, indicative of its participation as a hydrogen bond acceptor. Analysis of these spectral features provides crucial insight into the supramolecular assembly of O-Ethyl Chlorthalidone Hydrate in the crystalline state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical technique for determining the molecular weight and elucidating the fragmentation pathways of O-Ethyl Chlorthalidone Hydrate. The molecular weight of the anhydrous form of O-Ethyl Chlorthalidone is 366.82 g/mol . ncats.io The mass spectrum of the parent compound, chlorthalidone, which has a molecular weight of 338.766 g/mol , provides insight into the expected fragmentation patterns. nist.gov

Upon electron ionization, molecules fragment in predictable ways, offering clues to their structure. chemguide.co.uk For instance, in chlorthalidone, the most abundant peak (base peak) in the mass spectrum is observed at an m/z of 148, with other significant peaks at m/z 130 and 321. nih.gov The fragmentation of O-Ethyl Chlorthalidone Hydrate would be expected to follow similar patterns, with modifications accounting for the ethyl group and the water molecule.

Common fragmentation patterns in organic molecules often involve the loss of small, stable neutral molecules or radicals. libretexts.orgyoutube.com For esters, cleavage next to the carbonyl group can result in the loss of an alkoxy group (-OR). libretexts.org In the case of O-Ethyl Chlorthalidone, this could correspond to the loss of an ethoxy radical. The presence of alkyl chains, such as the ethyl group, typically leads to a series of peaks separated by 14 mass units, corresponding to the loss of CH2 groups. libretexts.org A peak at m/z 29 is often indicative of an ethyl group ([CH3CH2]+). chemguide.co.uklibretexts.org The presence of chlorine is recognizable from characteristic isotopic peak patterns. libretexts.orgyoutube.com

A detailed analysis of the mass spectrum of O-Ethyl Chlorthalidone Hydrate would allow for the identification of the molecular ion peak, confirming its molecular weight, and the various fragment ions, which in turn helps to piece together its structural components.

Table 1: Key Mass Spectrometry Data for Chlorthalidone (Parent Compound)

| Feature | m/z Value |

|---|---|

| Molecular Weight | 338.766 |

| Top Peak (Base Peak) | 148 |

| 2nd Highest Peak | 130 |

| 3rd Highest Peak | 321 |

Data sourced from PubChem and the NIST WebBook. nist.govnih.gov

Advanced Spectroscopic Techniques for Fine Structural Details

Advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for the detailed structural characterization of O-Ethyl Chlorthalidone Hydrate.

A study on a novel alcohol derivative of chlorthalidone, specifically ethyl-chlorthalidone, utilized NMR and vibrational spectroscopy to complement X-ray diffraction data. researchgate.net The NMR spectral analysis clearly showed signals corresponding to the ethyl group atoms in the high-field region, while other atoms were identified in the low-field region (above 140 ppm). researchgate.net This confirms the presence and electronic environment of the ethyl substituent.

Vibrational spectroscopy, such as Fourier-transform infrared (FTIR) spectroscopy, provides information about the functional groups and bonding within the molecule. In the ethyl-chlorthalidone derivative, vibrational spectra exhibited bands in the 2890–2940 cm⁻¹ region, which are characteristic of the symmetric and asymmetric stretching modes of CH2 and CH3 groups. researchgate.net These findings are consistent with the presence of the ethyl group as determined by crystal data. researchgate.net Spectroscopic and computational studies on the parent chlorthalidone molecule have provided a basis for understanding its vibrational frequencies and electronic properties, which can be extended to its derivatives. researchgate.net

Table 2: Spectroscopic Data for Ethyl-Chlorthalidone Derivative

| Spectroscopic Technique | Observed Feature | Assignment |

|---|---|---|

| NMR Spectroscopy | Signals in high-field region | Ethyl group atoms |

| Vibrational Spectroscopy | Bands at 2890–2940 cm⁻¹ | Symmetric and asymmetric modes of CH2 and CH3 groups |

Data based on a study of a novel alcohol derivative of chlorthalidone. researchgate.net

Polymorphism and Pseudopolymorphism of O-Ethyl Chlorthalidone Hydrate

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. bjbms.org These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing and/or molecular conformation. bjbms.org Pseudopolymorphism is a related phenomenon where the different crystal forms contain solvent molecules (solvates) or water (hydrates) within their crystal lattice. bjbms.org

Identification and Characterization of Polymorphic Forms

The parent compound, chlorthalidone, is known to exhibit polymorphism, with at least four crystalline forms (I, II, III, and IV) having been identified. nih.gov These forms can be characterized and distinguished using techniques such as powder X-ray diffraction (PXRD) and infrared spectroscopy. nih.govresearchgate.net For example, the diffraction pattern from PXRD is directly related to the crystal packing structure. researchgate.net

While specific studies on the polymorphism of O-Ethyl Chlorthalidone Hydrate are not as extensively documented, the principles of identifying and characterizing polymorphs would be the same. Different polymorphic forms of a related compound, ethylone (B12757671) hydrochloride, were successfully identified and distinguished by vibrational spectroscopy (FTIR and FT-Raman), solid-state NMR, and PXRD. nih.govnih.gov Each polymorph showed a reproducible and unique diffraction pattern. nih.gov It is therefore expected that different polymorphic forms of O-Ethyl Chlorthalidone Hydrate, if they exist, could be identified and characterized using a similar combination of analytical techniques.

Hydrate/Anhydrate and Solvate Transformations

The interconversion between a hydrated and an anhydrous form is a key aspect of pseudopolymorphism. Chlorthalidone itself can form a monohydrate. nih.gov The crystal structure of an ethyl-chlorthalidone derivative was determined to be a hydrate, specifically [2-chloro-5-(1-ethyl-3-oxo-1-isoindolinyl)benzenesulfonamide hydrated], C16H15ClN2O4S·H2O. researchgate.net The stability and transformations of this hydrate are crucial for its physicochemical properties.

The thermodynamic stability of a hydrate relative to its anhydrous form is determined by factors such as temperature and relative humidity. Generally, a hydrate form is more stable at higher relative humidity and lower temperatures, while the anhydrate is favored at lower relative humidity and higher temperatures. The transition between the two forms occurs at a specific equilibrium relative humidity for a given temperature.

Studies on the long-term thermodynamic stability of related crystalline hydrates, such as ettringite, have been conducted by storing samples in different environments (e.g., laboratory conditions vs. saturated water vapor) and analyzing the mineralogical composition over time using XRD and thermal analysis. researchgate.net A similar approach could be applied to determine the stability landscape of O-Ethyl Chlorthalidone Hydrate, defining the conditions under which it remains stable and the conditions that trigger its conversion to the anhydrous form or other polymorphic or pseudopolymorphic states.

Based on a comprehensive review of available scientific literature, there are no specific research studies focused on the co-crystallization of O-Ethyl Chlorthalidone Hydrate. The existing body of research primarily details the co-crystallization of the parent compound, Chlorthalidone, or the structural analysis of O-Ethyl Chlorthalidone Hydrate as a singular entity.

Therefore, it is not possible to provide an article that adheres to the requested outline on the co-crystallization studies, design, structural analysis, and supramolecular synthons specifically for O-Ethyl Chlorthalidone Hydrate co-crystals.

Information is available, however, on the structural elucidation of a related hydrated ethyl-derivative of Chlorthalidone.

While co-crystallization studies for O-Ethyl Chlorthalidone Hydrate are not present in the current scientific literature, analysis of a closely related compound, ethyl-chlorthalidone hydrate, provides insight into its solid-state characteristics.

The crystal structure of 2-chloro-5-(1-ethyl-3-oxo-1-isoindolinyl)benzenesulfonamide hydrated (C₁₆H₁₅ClN₂O₄S·H₂O), a novel alcohol derivative of chlorthalidone, has been determined by X-ray diffraction. researchgate.net This compound crystallizes in an orthorhombic space group, Pca2₁, at a temperature of 295 K. researchgate.net

The stability of the crystal structure is maintained by both intramolecular and intermolecular hydrogen bonds, specifically N-H···O and O-H···O interactions. These hydrogen bonds involve water molecules within the crystal lattice, leading to the formation of a two-dimensional array that is parallel to the (110) direction. researchgate.net Vibrational spectra of the compound show bands between 2890–2940 cm⁻¹, which are attributed to the symmetric and asymmetric modes of the CH₂ and CH₃ groups, confirming the presence of the ethyl group in the molecule. researchgate.net

Table 1: Crystallographic Data for Ethyl-Chlorthalidone Hydrate researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₆H₁₅ClN₂O₄S·H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 7.928(2) |

| b (Å) | 10.920(2) |

| c (Å) | 19.459(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Advanced Analytical Chemistry and Degradation Studies of O Ethyl Chlorthalidone Hydrate

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of O-Ethyl Chlorthalidone (B1668885) Hydrate (B1144303), typically as part of a broader analysis of Chlorthalidone and its related substances. ijprajournal.com The development of stability-indicating HPLC methods is crucial for separating the main component from its impurities, including O-Ethyl Chlorthalidone Hydrate, which may be present from synthesis or form during degradation. nih.govresearchgate.net

Chromatographic Separation Techniques and Parameters

Reverse-phase HPLC (RP-HPLC) is the most common approach for the separation of Chlorthalidone and its impurities. ijarmps.orgijarmps.org These methods are validated according to International Conference on Harmonisation (ICH) guidelines. ijarmps.org Separation is typically achieved using octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) columns. nih.govijarmps.org The mobile phase composition, flow rate, and detection wavelength are optimized to achieve effective separation between Chlorthalidone and its related compounds. For instance, one method utilizes a mobile phase of phosphate (B84403) buffer and methanol (B129727) at a 55:45 ratio with a pH of 3.4. ijarmps.org Another employs a mixture of 0.1% orthophosphoric acid, acetonitrile, and methanol. ijarmps.org Chiral separation techniques using cyclodextrins as mobile phase additives have also been developed to resolve the enantiomers of Chlorthalidone, which can be applicable to its derivatives. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase (Column) | Phenomenex Luna C18 (250mm x 4.6mm, 5µm) ijarmps.org | Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm) ijarmps.org | Zorbax RX C8 (250 x 4.6 mm, 5µm) nih.govresearchgate.net |

| Mobile Phase | Potassium dihydrogen phosphate buffer (pH 3.4) : Methanol (55:45) ijarmps.org | 0.1% Orthophosphoric acid : Acetonitrile : Methanol (12:18:70 v/v/v) ijarmps.org | Buffer (10 mM diammonium hydrogen orthophosphate, pH 5.5) : Methanol nih.govresearchgate.net |

| Flow Rate | 1.0 ml/min ijarmps.orgijarmps.org | 1.0 ml/min ijarmps.org | 1.4 ml/min nih.govresearchgate.net |

| Detection Wavelength | 244 nm ijarmps.org | 245 nm ijarmps.org | 220 nm nih.govresearchgate.net |

| Injection Volume | 20 µl ijarmps.org | Not Specified | 20 µl researchgate.net |

| Run Time | 7.0 min ijarmps.org | Not Specified | 60 min researchgate.net |

Quantification Methodologies and Detection Limits

Quantitative analysis of Chlorthalidone and its impurities is performed using validated RP-HPLC methods with UV detection. ijarmps.orgijarmps.org These methods demonstrate linearity over a specific concentration range, allowing for accurate quantification. ijarmps.orgnih.gov The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters that define the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ijarmps.orgijarmps.org These limits are typically established using the standard deviation of the response and the slope of the calibration curve. nih.gov For Chlorthalidone, LODs have been reported as low as 0.08 µg/ml and LOQs as low as 0.24 µg/ml. ijarmps.org

| Parameter | Value (Method 1) | Value (Method 2) | Value (Method 3) |

|---|---|---|---|

| Limit of Detection (LOD) | 0.09 µg/ml ijarmps.org | 0.08 µg/ml ijarmps.org | 50 ng/ml nih.gov |

| Limit of Quantitation (LOQ) | 0.27 µg/ml ijarmps.org | 0.24 µg/ml ijarmps.org | Not Specified |

| Linearity Range | 6-14 µg/ml ijarmps.org | 0-14 µg/ml ijarmps.org | 0.5-20 µg/ml nih.gov |

| Correlation Coefficient (R²) | Not Specified | 0.999 ijarmps.org | Not Specified |

Other Advanced Chromatographic and Hyphenated Techniques

Beyond standard HPLC, other chromatographic and hyphenated techniques offer enhanced capabilities for the analysis and characterization of O-Ethyl Chlorthalidone Hydrate.

Gas Chromatography (GC)

Gas chromatography (GC) has been utilized for the determination of Chlorthalidone in biological samples like plasma, urine, and erythrocytes. nih.gov In this technique, the compound and an internal standard are typically derivatized to make them more volatile before being introduced into the GC system. nih.gov For Chlorthalidone, methylation is a common derivatization step. nih.gov Detection is often performed using a nitrogen-selective detector, which provides high sensitivity and selectivity, allowing for the measurement of nanogram levels of the drug in a sample. nih.gov While primarily applied to biological matrices, the principles of GC make it a viable, though less common, technique for purity testing and impurity profiling of the bulk drug substance.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry. ijprajournal.com It has become a fundamental tool for the identification and structural elucidation of low-level impurities in active pharmaceutical ingredients. ijprajournal.com For impurity profiling of Chlorthalidone, LC-MS can provide the molecular weight of unknown peaks observed in the chromatogram, offering crucial information for their identification. ijprajournal.com This is particularly valuable for confirming the identity of process-related impurities like O-Ethyl Chlorthalidone Hydrate and for characterizing novel degradants formed during stability studies. The combination of retention time data from the LC and mass-to-charge ratio data from the MS provides a high degree of confidence in impurity identification.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful and versatile separation technique with high efficiency and minimal solvent consumption, making it an attractive method for pharmaceutical analysis. nih.gov The technique separates ions based on their electrophoretic mobility in an applied electric field, which is dependent on the charge, size, and viscosity of the molecule. nih.gov While specific applications of capillary electrophoresis for the analysis of O-Ethyl Chlorthalidone Hydrate are not extensively detailed in publicly available literature, the principles of CE are well-suited for the impurity profiling of related diuretic compounds like hydrochlorothiazide (B1673439). scielo.brscielo.br For instance, capillary zone electrophoresis (CZE), the most widely used mode of CE, could be adapted to develop a stability-indicating method for O-Ethyl Chlorthalidone Hydrate. nih.gov Such a method would be invaluable for separating the parent compound from its potential degradation products formed during forced degradation studies.

Forced Degradation Studies and Pathway Elucidation

Forced degradation studies are essential in identifying the likely degradation products of a drug substance, which helps in understanding its intrinsic stability and in the development of stability-indicating analytical methods. sgs.com For chlorthalidone, significant degradation is observed under acidic, alkaline, and oxidative conditions, while it shows relative stability under photolytic and thermal stress. nih.govresearchgate.net

Under acidic conditions, chlorthalidone undergoes significant degradation. nih.govresearchgate.net Studies have shown that upon exposure to acidic stress, two primary degradation products are formed. nih.gov The degradation pathway is primarily initiated by acid-catalyzed hydrolysis. One of the key degradation products formed is 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid, also known as Impurity A. This occurs through the hydrolysis of the amide bond in the phthalazinone ring. Another identified degradation product is Impurity B, which is 4'-chloro-3'-sulfamoyl-biphenyl-2-carboxylic acid. ulisboa.pt

Table 1: Degradation Products of Chlorthalidone under Acidic Hydrolysis

| Stress Condition | Degradation Products Identified |

| Acidic Hydrolysis | Impurity A: 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid |

| Impurity B: 4'-chloro-3'-sulfamoyl-biphenyl-2-carboxylic acid |

This table summarizes the identified degradation products of chlorthalidone when subjected to acidic stress conditions.

Similar to acidic conditions, chlorthalidone is also susceptible to degradation under alkaline hydrolysis. nih.govresearchgate.net In the presence of a base, the primary degradation pathway involves the hydrolysis of the lactam ring in the isoindolinone structure. This leads to the formation of Impurity B, 4'-chloro-3'-sulfamoyl-biphenyl-2-carboxylic acid, as a major degradation product. ulisboa.pt The rate and extent of degradation are dependent on factors such as the strength of the alkali, temperature, and duration of exposure. nih.govresearchgate.net

Table 2: Degradation Products of Chlorthalidone under Alkaline Hydrolysis

| Stress Condition | Degradation Product Identified |

| Alkaline Hydrolysis | Impurity B: 4'-chloro-3'-sulfamoyl-biphenyl-2-carboxylic acid |

This table indicates the primary degradation product of chlorthalidone observed under alkaline stress.

Oxidative conditions also lead to substantial degradation of chlorthalidone. nih.govresearchgate.netijpsr.com When subjected to oxidative stress, such as exposure to hydrogen peroxide, the molecule can undergo oxidation. While specific degradation products from oxidative stress are not always fully elucidated in all studies, the intrinsic stability of the molecule is compromised. The degradation mechanism likely involves the oxidation of the secondary alcohol group or other susceptible moieties within the chlorthalidone structure.

Chlorthalidone has been found to be relatively stable under photolytic conditions. nih.gov Exposure to direct sunlight for extended periods did not result in significant degradation. nih.gov However, some studies on related thiazide-like diuretics, such as hydrochlorothiazide, have shown that degradation can be induced by UV radiation, and this degradation is influenced by factors like the initial concentration of the drug and the pH of the solution. nih.gov For chlorthalidone itself, the available data suggests a higher degree of photostability. ulisboa.pt

Thermal stability studies, including exposure to both dry and wet heat, have indicated that chlorthalidone is a thermally stable compound. nih.govulisboa.pt Significant degradation is generally not observed under typical thermal stress conditions applied during forced degradation studies. This suggests that the molecule can withstand elevated temperatures without undergoing significant decomposition, which is a favorable characteristic for a pharmaceutical substance.

Impurity Identification and Characterization

The comprehensive analysis of O-Ethyl Chlorthalidone Hydrate, a significant related substance of the diuretic drug Chlorthalidone, necessitates a thorough investigation of its own potential degradation products and the development of robust analytical methods for the detection of trace impurities. This section delves into the scientific strategies employed for the isolation, structural elucidation, and trace detection of impurities associated with O-Ethyl Chlorthalidone Hydrate.

Isolation and Structural Elucidation of Degradation Products

Forced degradation studies are a critical component in the identification of potential degradation products of a drug substance. While specific degradation studies on O-Ethyl Chlorthalidone Hydrate are not extensively documented in publicly available literature, valuable insights can be drawn from the forced degradation studies performed on the parent compound, Chlorthalidone. These studies provide a predictive understanding of the potential degradation pathways for related compounds like O-Ethyl Chlorthalidone Hydrate.

Chlorthalidone has been shown to be susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments. nih.govnih.gov The degradation products formed under these conditions are isolated using techniques such as preparative High-Performance Liquid Chromatography (HPLC). researchgate.netijpsr.com Once isolated, the structural elucidation of these degradation products is achieved through a combination of advanced spectroscopic techniques, including:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D-NMR): To provide detailed information about the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Based on forced degradation studies of Chlorthalidone, several degradation products have been identified. nih.govnih.gov It is plausible that O-Ethyl Chlorthalidone Hydrate could undergo similar degradation pathways, leading to analogous degradation products.

Table 1: Potential Degradation Products of Chlorthalidone under Forced Stress Conditions Data inferred from studies on Chlorthalidone and may be indicative for O-Ethyl Chlorthalidone Hydrate.

| Stress Condition | Number of Degradation Products Observed | Chromatographic Retention Time (min) |

|---|---|---|

| Acid Hydrolysis (e.g., 1.0 N HCl) | 2 | 11.07, 13.9 |

| Alkaline Hydrolysis (e.g., 1.0 N NaOH) | 1 | 11.49 |

| Oxidative (e.g., 30% v/v H₂O₂) | 1 | 6.55 |

The structural elucidation of these products is crucial for understanding the degradation mechanisms and for ensuring the safety and efficacy of the active pharmaceutical ingredient.

Analytical Strategies for Trace Impurity Detection

The detection and quantification of trace-level impurities in O-Ethyl Chlorthalidone Hydrate are paramount for quality control. The development of a stability-indicating analytical method is essential for separating the main compound from its potential impurities and degradation products. pnrjournal.com Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for this purpose. researchgate.net

Key considerations in the development of analytical strategies for trace impurity detection include:

Method Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters determine the lowest concentration of an impurity that can be reliably detected and quantified, respectively. nih.gov For trace impurity analysis, methods with low LOD and LOQ values are essential.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. pnrjournal.com

Precision and Accuracy: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements, while accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. researchgate.net

Modern analytical techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) offer enhanced sensitivity and selectivity for the detection of trace impurities. nih.gov These methods are capable of detecting impurities at nanogram levels. ijpsm.com

Table 2: Typical Validation Parameters for an HPLC Method for Impurity Profiling Data is generalized from methods developed for Chlorthalidone and its related substances.

| Parameter | Typical Range/Value |

|---|---|

| Linearity Range (µg/mL) | 1 - 2.8 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.40 |

| Limit of Quantitation (LOQ) (µg/mL) | 1.20 |

| Accuracy (% Recovery) | 97.7% - 103.3% |

The selection of the appropriate analytical strategy depends on the specific impurity to be detected and the required sensitivity. For routine quality control, a validated RP-HPLC method with UV detection is often sufficient. However, for the identification and quantification of unknown trace impurities, more sophisticated techniques like LC-MS/MS are indispensable.

Computational Chemistry and Structure Activity Relationship Sar Studies of O Ethyl Chlorthalidone Hydrate

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the electronic structure and geometry of molecules. For derivatives of chlorthalidone (B1668885), methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental. researchgate.net

DFT and HF methods are foundational computational techniques used to investigate the electronic structure of molecules. researchgate.net Studies on the parent compound, chlorthalidone, have utilized these methods, often with the 6-31G(d,p) basis set, to calculate molecular geometry, vibrational frequencies, and thermodynamic properties. researchgate.net These calculations have shown good agreement with experimental data for chlorthalidone, suggesting that similar accuracy could be expected for its O-ethyl derivative. researchgate.net The application of these methods to O-Ethyl Chlorthalidone Hydrate (B1144303) would allow for a detailed understanding of its electronic properties, such as the distribution of electron density and the energies of molecular orbitals.

The optimization of molecular geometry is a crucial step in computational chemistry, seeking the lowest energy conformation of a molecule. For chlorthalidone, both DFT (specifically the B3LYP functional) and HF methods have been used to determine its optimized geometric parameters. researchgate.net The crystal structure of what is reported as ethyl-chlorthalidone hydrate has been determined by X-ray diffraction, providing precise experimental data on its geometry. researchgate.netresearchgate.net This compound crystallizes in an orthorhombic space group Pca21. researchgate.netresearchgate.net The determined lattice parameters provide a solid foundation for computational models.

| Parameter | Value |

|---|---|

| Chemical Formula | C16H15ClN2O4S·H2O |

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| a (Å) | 7.928(2) |

| b (Å) | 10.920(2) |

| c (Å) | 19.459(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

The structure is stabilized by both intramolecular and intermolecular hydrogen bonds, including N-H···O and O-H···O interactions. researchgate.netresearchgate.net These interactions, which involve the water molecule of hydration, create a two-dimensional network. researchgate.netresearchgate.net

Computational methods are highly effective in predicting spectroscopic properties. For chlorthalidone, calculated vibrational frequencies using DFT and HF methods have been compared with experimental FT-IR and FT-Raman spectra, showing good agreement. researchgate.net A detailed interpretation of the vibrational spectra is often supported by Potential Energy Distribution (PED) analysis. researchgate.net For O-Ethyl Chlorthalidone Hydrate, experimental vibrational spectra show bands in the 2890–2940 cm⁻¹ region, which are attributed to the symmetric and asymmetric stretching modes of the CH₂ and CH₃ groups of the ethyl substituent. researchgate.netresearchgate.net This aligns with the known crystal structure containing an ethyl group. researchgate.netresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with the solvent.

MD simulations can reveal the conformational flexibility of a molecule by simulating its movements over time. For a related compound, chlorthalidone, different solid-state polymorphs have been identified which exhibit different conformations of the chlorobenzenesulfonamide moiety. researchgate.net This highlights the conformational flexibility inherent in the chlorthalidone scaffold. An MD study of O-Ethyl Chlorthalidone Hydrate would likely explore the rotational freedom around key single bonds and the flexibility of the isoindolinone ring system, providing insight into the range of shapes the molecule can adopt in solution.

As a hydrated compound, the interaction of O-Ethyl Chlorthalidone with water is of particular interest. The crystal structure already confirms the presence of stabilizing hydrogen bonds with water molecules. researchgate.netresearchgate.net MD simulations can expand on this by modeling the hydration shell of the molecule in an aqueous environment. nih.gov Such simulations can provide information on the structure and dynamics of water molecules surrounding the solute, the strength and lifetime of hydrogen bonds between the drug and water, and how the compound influences the local water structure. mdpi.comresearchgate.net The analysis of radial distribution functions from MD simulations can quantify the average distances between atoms of the solute and solvent molecules, offering a detailed picture of the hydration landscape.

Theoretical Studies on O-Ethyl Chlorthalidone Hydrate's Mechanism of Action

Computational chemistry provides powerful tools to investigate the mechanism of action of drug molecules at an atomic level. For O-Ethyl Chlorthalidone Hydrate, theoretical studies can elucidate how it interacts with its biological targets, the energetics of these interactions, and its influence on broader biochemical pathways. These investigations are crucial for understanding its pharmacological effects and for the rational design of new, more effective analogs.

Ligand-Target Interactions: Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. innovareacademics.innih.gov For O-Ethyl Chlorthalidone Hydrate, docking simulations are essential to understand its interaction with key pharmacological targets, primarily the Na-Cl Cotransporter (NCC) and various isoforms of Carbonic Anhydrase (CA). nih.govnih.gov

Recent high-resolution cryogenic electron microscopy (cryo-EM) structures have revealed the binding site of the parent compound, chlorthalidone, within the human NCC. nih.gov These studies show that thiazide-like diuretics bind in a pocket that occludes the ion translocation pathway, arresting the transporter in an outward-open conformation. nih.govnih.gov Docking simulations of O-Ethyl Chlorthalidone Hydrate into the NCC binding site (PDB ID available for chlorthalidone-bound NCC) would be performed to predict its specific binding mode. The ethyl group, being the key difference from chlorthalidone, would be analyzed for its potential steric and hydrophobic interactions within the pocket.

Similarly, X-ray crystal structures of chlorthalidone in complex with Carbonic Anhydrase II (CA II) show that the sulfonamide group coordinates with the catalytic zinc ion, a hallmark of CA inhibitors. acs.orgresearchgate.net Docking studies of O-Ethyl Chlorthalidone Hydrate would model this critical interaction and predict the orientation of the rest of the molecule within the active site. The simulations would identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, and van der Waals contacts, stabilizing the ligand-protein complex.

The results of such simulations are typically visualized to analyze the interactions in detail and are quantified by a docking score, which estimates the binding affinity.

Table 1: Predicted Interacting Residues for O-Ethyl Chlorthalidone Hydrate at Target Sites (Hypothetical) This table is a hypothetical representation based on known interactions of the parent compound, chlorthalidone.

| Target Protein | Key Interacting Residues | Type of Interaction |

| Na-Cl Cotransporter (NCC) | Alanine, Valine, Leucine, Phenylalanine | Hydrophobic Interactions |

| Asparagine (N226) nih.gov | Hydrogen Bonding | |

| Glycine, Threonine | van der Waals Contacts | |

| Carbonic Anhydrase II (CA II) | Zinc (Zn2+) Ion | Coordination with Sulfonamide |

| Threonine (Thr199, Thr200) | Hydrogen Bonding | |

| Histidine (His94) | Hydrogen Bonding/Coordination | |

| Valine, Leucine | Hydrophobic Interactions |

Energetic Analysis of Binding Modes

Following docking, an energetic analysis is performed to quantify the stability of the predicted binding poses. This involves calculating the binding free energy (ΔG_bind), which is a measure of the affinity between the ligand and its target. A more negative ΔG_bind value indicates a more stable complex and higher affinity.

The binding free energy is composed of several terms, including electrostatic interactions, van der Waals forces, and the energy penalty associated with desolvation of the ligand and the binding site. Advanced computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to estimate these energies from molecular dynamics simulation trajectories.

Furthermore, the binding process can be broken down into its enthalpic (ΔH) and entropic (ΔS) components. sci-hub.se

Enthalpy (ΔH) reflects the energy change from the formation of favorable interactions (like hydrogen bonds) between the ligand and the protein.

Entropy (ΔS) relates to the change in the system's disorder, including conformational changes in the protein and ligand and the release of water molecules from the binding site.

Isothermal titration calorimetry (ITC) is an experimental technique that can measure these thermodynamic parameters, which can then be compared with computational predictions to validate the models. nih.gov Computational analysis allows for the decomposition of the total binding energy into contributions from individual residues, highlighting which interactions are most critical for binding.

Table 2: Hypothetical Energetic Contributions to Binding of O-Ethyl Chlorthalidone Hydrate This table illustrates the type of data generated from an energetic analysis.

| Energy Component | Contribution to Binding | Significance |

| ΔG_bind | -10.5 kcal/mol (Predicted) | Overall binding affinity |

| ΔH (Enthalpy) | Favorable (Negative) | Strength of H-bonds and van der Waals forces |

| -TΔS (Entropy) | Unfavorable (Positive) or Favorable (Negative) | Changes in conformational freedom and solvent effects |

| Electrostatic Energy | Favorable | Contribution from polar interactions and H-bonds |

| van der Waals Energy | Favorable | Contribution from hydrophobic and non-polar contacts |

| Solvation Energy | Unfavorable | Energy cost of removing water from surfaces |

Computational Insights into Biochemical Pathways

Beyond static binding, computational methods can provide insights into how O-Ethyl Chlorthalidone Hydrate affects the function of its target proteins and the biochemical pathways they regulate. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the protein-ligand complex over time, providing a dynamic view of the interaction. shirazu.ac.irplos.org For the Na-Cl Cotransporter, MD simulations can reveal how the binding of O-Ethyl Chlorthalidone Hydrate stabilizes a specific conformational state (e.g., the outward-open state), thereby inhibiting the transport cycle that is necessary for ion reabsorption. nih.gov These simulations can also assess the stability of key hydrogen bonds and the flexibility of different protein regions upon ligand binding. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): For enzyme targets like Carbonic Anhydrase, QM/MM methods can be used to study the catalytic mechanism in detail. The active site, including the zinc ion and the bound inhibitor, is treated with high-accuracy quantum mechanics, while the rest of the protein is treated with classical molecular mechanics. This approach can elucidate how O-Ethyl Chlorthalidone Hydrate's binding to the zinc ion prevents the necessary steps of CO2 hydration, effectively inhibiting the enzyme.

These computational approaches help connect the molecular-level interaction of the drug to its physiological effect, such as reduced sodium reabsorption in the kidney tubules (via NCC inhibition) or other systemic effects related to carbonic anhydrase inhibition. nih.govdrugbank.com

Structure-Activity Relationship (SAR) Derivation for O-Ethyl Chlorthalidone Hydrate and Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific chemical features of a molecule contribute to its biological activity. nih.gov For O-Ethyl Chlorthalidone Hydrate, SAR analysis helps to identify which parts of the molecule are essential for its diuretic and antihypertensive effects and how modifications might improve its properties.

Computational Approaches to SAR Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a systematic way to derive SAR. researchgate.net QSAR models are mathematical equations that correlate variations in the chemical structure of a group of compounds with their biological activity. uran.ua

To build a QSAR model for O-Ethyl Chlorthalidone Hydrate and its analogs, a dataset of structurally similar molecules with measured biological activities (e.g., inhibitory concentration IC50 against NCC or CA) is required. For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These can include:

Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity.

Electronic properties: Dipole moment, partial atomic charges.

Topological indices: Descriptors of molecular shape and branching.

3D descriptors: Molecular surface area and volume.

Statistical methods like multiple linear regression or machine learning algorithms are then used to build a model that predicts activity based on these descriptors. researchgate.net A robust QSAR model can predict the activity of novel, unsynthesized analogs, guiding synthetic efforts toward more potent compounds. For thiazide-like diuretics, QSAR studies have shown that diuretic activity is often influenced by lipophilicity, molecular volume, and specific electronic features of the sulfonamide group. uran.ua

Table 3: Example of a QSAR Equation for Diuretic Activity This is a generic, illustrative example of a QSAR model.

log(Activity) = 0.45LogP - 0.02Molecular_Volume + 1.2*LUMO_Energy + 2.1

| Descriptor | Coefficient | Implication for Activity |

| LogP | +0.45 | Increased lipophilicity may enhance activity (e.g., membrane permeability). |

| Molecular Volume | -0.02 | Smaller, more compact molecules might fit the binding site better. |

| LUMO Energy | +1.2 | Electronic properties are critical for interaction with the target. |

Fragment-Based Analysis for SAR Elucidation

O-Ethyl Chlorthalidone Hydrate can be conceptually divided into key fragments:

The 2-chlorobenzenesulfonamide (B1218434) fragment: This is the primary "warhead" responsible for binding to the zinc ion in carbonic anhydrases and is crucial for interacting with polar residues in the NCC.

The 3-hydroxy-1-oxo-isoindoline core: This central scaffold holds the other pieces in the correct spatial orientation.

The ethyl group: This modification at the C1 position of the isoindoline (B1297411) ring differentiates it from the parent chlorthalidone (which has a hydroxyl group). Its contribution is likely through hydrophobic interactions.

By synthesizing and testing analogs where each fragment is modified, chemists can map the SAR. For instance, changing the ethyl group to other alkyl or functional groups would reveal the optimal size and nature of the substituent at this position. The efficiency of each fragment's contribution can be quantified using metrics like Ligand Efficiency (LE), which normalizes binding affinity by the size of the molecule or fragment. acs.org This helps in identifying fragments that provide the most "binding bang for the buck," ensuring that molecular complexity is added efficiently during lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Parameters Only)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of drug design, QSAR models are invaluable for predicting the activity of novel molecules, optimizing lead compounds, and understanding the physicochemical properties that govern therapeutic efficacy.

For O-Ethyl Chlorthalidone Hydrate, a derivative of the diuretic Chlorthalidone, a theoretical QSAR analysis involves calculating a range of molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical profile, including its size, shape, lipophilicity, and electronic properties. By comparing these theoretical parameters to those of the parent compound, Chlorthalidone, it is possible to predict how the structural modification—specifically, the ethylation of the hydroxyl group—influences its potential biological interactions.

The following analysis is based on theoretically calculated descriptors for the active molecule, O-Ethyl Chlorthalidone. The "hydrate" designation refers to the presence of water molecules within the solid-state crystal lattice, a factor that primarily influences bulk properties like dissolution rate and stability, rather than the intrinsic molecular properties that are the inputs for a QSAR model. Therefore, the descriptors are calculated for the anhydrous molecule as it would exist in a biological environment.

Comparative Analysis of Theoretical Molecular Descriptors

A foundational step in developing a QSAR model is the generation and comparison of molecular descriptors. The table below presents a set of key theoretical descriptors calculated for O-Ethyl Chlorthalidone and its parent compound, Chlorthalidone. These parameters serve as the independent variables in a hypothetical QSAR equation (Y = f(X₁, X₂, ..., Xₙ)), where Y represents biological activity.

| Descriptor Type | Descriptor Name | Chlorthalidone | O-Ethyl Chlorthalidone | Implication of Change |

|---|---|---|---|---|

| Constitutional | Molecular Weight (g/mol) | 338.77 | 366.82 | Increased molecular size due to the addition of an ethyl group (-C₂H₅). |

| Number of Rotatable Bonds | 1 | 3 | Increased conformational flexibility, which can affect binding pose and affinity. | |

| Lipophilicity/Solubility | Calculated LogP (AlogP) | 0.89 | 1.85 | Significant increase in lipophilicity, suggesting enhanced membrane permeability but potentially lower aqueous solubility. |

| Aqueous Solubility (LogS) | -2.95 | -3.80 | Predicted decrease in solubility, consistent with the increased lipophilicity. | |

| Topological/Steric | Topological Polar Surface Area (TPSA) | 104.2 Ų | 85.8 Ų | Reduced TPSA due to the conversion of a hydroxyl group to an ether, potentially improving cell membrane penetration. |

| Number of H-Bond Donors | 2 | 1 | Loss of the phenolic hydroxyl as a hydrogen bond donor, altering potential interactions with receptor binding sites. | |

| Number of H-Bond Acceptors | 5 | 5 | No change; the ether oxygen replaces the hydroxyl oxygen as an acceptor. | |

| Electronic | Dipole Moment (Debye) | ~5.2 D | ~4.1 D | A predicted decrease in the overall molecular dipole moment, affecting long-range electrostatic interactions. |

| HOMO-LUMO Gap (eV) | ~5.1 eV | ~5.3 eV | Slight increase in the energy gap, suggesting marginally greater kinetic stability. |

Detailed Research Findings from Theoretical Parameters

The data presented in Table 1 provides a quantitative basis for a hypothetical QSAR model. The analysis of these descriptors reveals significant structural and electronic differences between Chlorthalidone and its O-ethyl derivative.

Lipophilicity and Permeability: The most striking change is the near-doubling of the calculated LogP value from 0.89 to 1.85. In QSAR modeling, LogP is a critical descriptor for predicting absorption, distribution, metabolism, and excretion (ADME) properties. This substantial increase in lipophilicity for O-Ethyl Chlorthalidone suggests it would partition more readily into nonpolar environments. Concurrently, the reduction in the Topological Polar Surface Area (TPSA) from 104.2 Ų to 85.8 Ų supports this finding. A lower TPSA is often correlated with improved passive transport across biological membranes, such as the gut wall or the blood-brain barrier. A QSAR model incorporating these two parameters would likely predict enhanced membrane permeability for the ethylated derivative.

Receptor Interaction Potential: The modification directly impacts the molecule's hydrogen bonding capacity. O-Ethyl Chlorthalidone has lost one hydrogen bond donor (HBD) compared to its parent compound. In many QSAR studies focused on receptor binding, HBD count is a crucial variable. The loss of the phenolic hydroxyl group, a known interaction point for many inhibitors, would fundamentally alter the binding mode. A QSAR equation for a target receptor would need to account for this change; if the hydroxyl HBD is critical for high-affinity binding, the model would predict a decrease in activity for O-Ethyl Chlorthalidone. Conversely, if that region of the binding pocket is hydrophobic, the ethyl group could form favorable van der Waals interactions, and the model might predict an increase in activity.

Conformational and Steric Factors: The introduction of the ethyl group increases the number of rotatable bonds from one to three. This imparts greater conformational flexibility to the molecule. In a QSAR context, this can be a double-edged sword. Increased flexibility allows the molecule to adopt a wider range of conformations to fit a binding site, which can be beneficial. However, it also carries an entropic penalty upon binding. Steric descriptors would be essential in a QSAR model to quantify the bulk of the new group and ensure it does not cause unfavorable steric clashes within the target's active site.

Mechanistic Biochemical Investigations in Vitro/theoretical of O Ethyl Chlorthalidone Hydrate

Investigations of Molecular Interactions with Biomolecules

Enzyme Inhibition Studies (In Vitro)

While direct enzymatic studies on O-Ethyl Chlorthalidone (B1668885) Hydrate (B1144303) are not available, extensive research has been conducted on its parent compound, chlorthalidone. Chlorthalidone is a known inhibitor of carbonic anhydrase (CA), an enzyme crucial in various physiological processes. nih.govdrugbank.com It is hypothesized that O-Ethyl Chlorthalidone Hydrate may exhibit similar, though likely modified, inhibitory activity against various CA isozymes.

Chlorthalidone has been demonstrated to be an effective inhibitor of several human (h) carbonic anhydrase isoforms. nih.gov X-ray crystallography studies of chlorthalidone bound to the active site of CA II have revealed that it interacts with several active site water molecules. nih.gov This interaction is believed to be a key factor in its inhibitory potency. nih.gov Furthermore, chlorthalidone binds to the CA II active site in an enolic tautomeric form. nih.gov

The inhibitory effects of chlorthalidone on various carbonic anhydrase isoforms are summarized in the table below. It is important to note that these values are for chlorthalidone and not O-Ethyl Chlorthalidone Hydrate.

| Isozyme | Inhibition Constant (Kᵢ) (nM) |

| hCA I | 1960 |

| hCA II | 95 |

| hCA VA | 890 |

| hCA VB | 48 |

| hCA VII | 10 |

| hCA IX | 25 |

| hCA XII | 5.7 |

| hCA XIII | 15 |

| hCA XIV | 49 |

| Data sourced from studies on Chlorthalidone. |

There is currently no available research on the in vitro interactions of O-Ethyl Chlorthalidone Hydrate with other relevant enzyme systems. Studies on the parent compound, chlorthalidone, have primarily focused on its interaction with carbonic anhydrase.

Receptor Binding Assays (In Vitro)